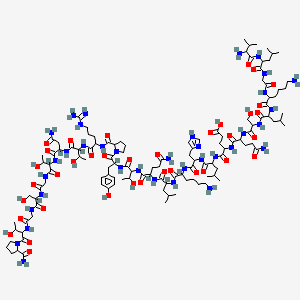![molecular formula C20H28O3 B14799060 (7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one is a synthetic steroid compound It is characterized by its unique structural features, including the presence of hydroxyl groups at the 3beta and 5beta positions, and a methylene bridge between the 15alpha and 16alpha positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include the introduction of hydroxyl groups at the 3beta and 5beta positions, and the formation of the methylene bridge between the 15alpha and 16alpha positions. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective reactions at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
化学反应分析
Types of Reactions
3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
科学研究应用
3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: Interaction with steroid hormone receptors, leading to changes in gene expression and cellular function.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways, resulting in altered cellular processes.
Signaling pathways: Modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one can be compared with other similar steroid compounds, such as:
Testosterone: A naturally occurring steroid hormone with similar structural features but different functional groups.
Dihydrotestosterone (DHT): A more potent androgen with a similar backbone structure but lacking the methylene bridge.
Corticosteroids: A class of steroid hormones with different functional groups and biological activities.
The uniqueness of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one lies in its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C20H28O3 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one |
InChI |
InChI=1S/C20H28O3/c1-18-6-5-15-12(16(18)13-9-14(13)17(18)22)4-8-20(23)10-11(21)3-7-19(15,20)2/h4,8,11-16,21,23H,3,5-7,9-10H2,1-2H3/t11?,12?,13?,14?,15?,16?,18-,19+,20-/m0/s1 |
InChI 键 |
IYCDFUCBUZDDIU-PFOXJMNMSA-N |
手性 SMILES |
C[C@]12CCC(C[C@]1(C=CC3C2CC[C@]4(C3C5CC5C4=O)C)O)O |
规范 SMILES |
CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



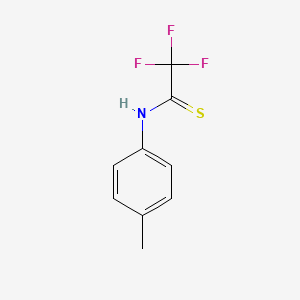
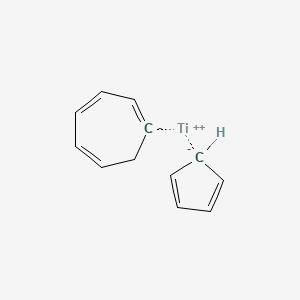
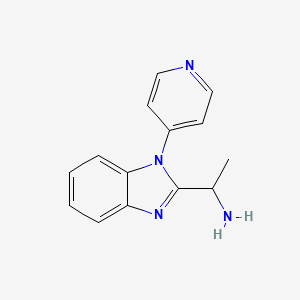
![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
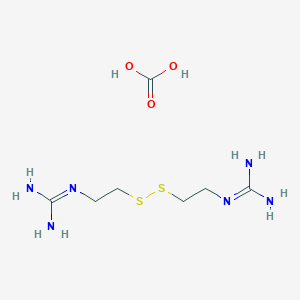
![1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester](/img/structure/B14799026.png)
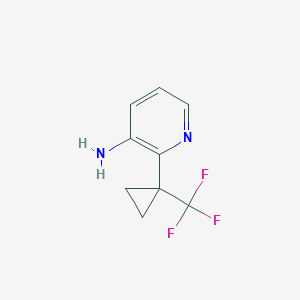
![(1R,2R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one](/img/structure/B14799031.png)
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
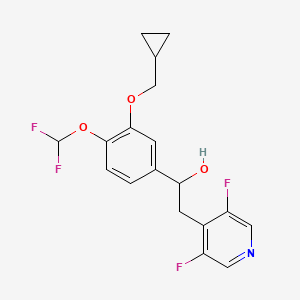
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
